1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

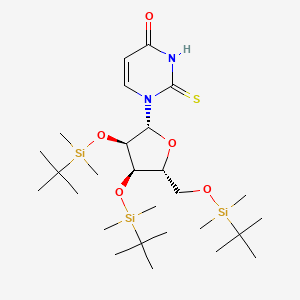

The compound 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a silyl-protected nucleoside analog. Its structure features a pyrimidinone core modified with a 2-thioxo group and a tetrahydrofuran ring substituted with three tert-butyldimethylsilyl (TBDMS) protecting groups. These silyl groups enhance stability during synthetic processes, particularly in oligonucleotide synthesis, by preventing unwanted side reactions at hydroxyl sites .

Properties

Molecular Formula |

C27H54N2O5SSi3 |

|---|---|

Molecular Weight |

603.1 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C27H54N2O5SSi3/c1-25(2,3)36(10,11)31-18-19-21(33-37(12,13)26(4,5)6)22(34-38(14,15)27(7,8)9)23(32-19)29-17-16-20(30)28-24(29)35/h16-17,19,21-23H,18H2,1-15H3,(H,28,30,35)/t19-,21-,22-,23-/m1/s1 |

InChI Key |

SNIWSGAYWNOCEI-JMJGKCIBSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Formation of Tetrahydrofuran Ring: The protected intermediate undergoes cyclization to form the tetrahydrofuran ring.

Introduction of Dihydropyrimidinone Moiety:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the best conditions for each step.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the dihydropyrimidinone moiety.

Substitution: The TBDMS protecting groups can be selectively removed and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Deprotection of TBDMS groups can be achieved using tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced dihydropyrimidinone analogs.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.

Medicine

The dihydropyrimidinone moiety is a common feature in many antiviral and anticancer agents, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the dihydropyrimidinone moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogous Nucleosides

Table 1: Key Structural Differences

Protecting Group Strategies

- TBDMS vs. Benzyl Groups : The target compound’s TBDMS groups offer milder deprotection conditions (e.g., fluoride ions) compared to benzyl groups, which require catalytic hydrogenation or strong acids .

- Mixed Silyl Protection : Compounds like CAS 1445379-90-7 use TBDMS and tert-butyldiphenylsilyl (TBDPS) groups, allowing sequential deprotection for selective functionalization .

Heterocyclic Core Modifications

- Thioxo vs. Oxo Groups : The 2-thioxo group in the target compound increases resistance to enzymatic degradation compared to oxo analogs (e.g., uridine derivatives) .

- Fluoro and Amino Substitutions: Fluorination (CAS 110522-44-6) enhances membrane permeability, while amino groups (CAS 1445379-90-7) enable conjugation with targeting moieties .

Stereochemical and Solubility Effects

- The (2R,3R,4R,5R) configuration in the target compound mirrors natural nucleosides, ensuring compatibility with enzymatic systems. In contrast, dihydroxy analogs (e.g., CAS 2940859-47-0) exhibit higher solubility but lower metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.